molecular formula C10H15N3O5 B13150526 2-o-Methylcytidine

2-o-Methylcytidine

Cat. No.: B13150526
M. Wt: 257.24 g/mol
InChI Key: BWQUCFRVXFREJL-ZOQUXTDFSA-N
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Description

2-o-Methylcytidine is a nucleoside compound where the 2’-hydroxyl group of the cytidine sugar moiety is substituted with a methoxy group. This modification results in a white crystalline powder that is colorless or slightly yellow. It has good solubility in water and methanol, slightly soluble in ethanol, and almost insoluble in ether and chloroform .

Preparation Methods

2-o-Methylcytidine can be synthesized through various methods. One common approach involves the acid-catalyzed methanol reaction of cytidine. Another method includes the metralin reaction of cytidine. These reactions typically require specific conditions such as controlled temperatures and pH levels to ensure the successful substitution of the hydroxyl group with a methoxy group . Industrial production methods often involve large-scale synthesis using these reactions, followed by purification processes to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-o-Methylcytidine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or methanol. The major products formed from these reactions depend on the specific reagents and conditions used but often include modified nucleosides or nucleotides .

Scientific Research Applications

2-o-Methylcytidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-o-Methylcytidine involves its incorporation into RNA molecules, where it can affect the stability and function of the RNA. The methoxy group substitution at the 2’ position of the ribose sugar can influence the RNA’s secondary structure and its interactions with proteins and other molecules. This modification can lead to the inhibition of viral RNA-dependent RNA polymerase activity, thereby blocking viral replication .

Comparison with Similar Compounds

2-o-Methylcytidine is unique due to its specific modification at the 2’ position of the ribose sugar. Similar compounds include:

These compounds share similar structures but differ in their specific modifications and resulting biological activities.

Properties

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4-imino-2-methoxypyrimidin-1-yl)oxolane-3,4-diol

InChI

InChI=1S/C10H15N3O5/c1-17-10-12-6(11)2-3-13(10)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,11,14-16H,4H2,1H3/t5-,7-,8-,9-/m1/s1

InChI Key

BWQUCFRVXFREJL-ZOQUXTDFSA-N

Isomeric SMILES

COC1=NC(=N)C=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

COC1=NC(=N)C=CN1C2C(C(C(O2)CO)O)O

Origin of Product

United States

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